N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-fluorobenzenesulfonamide
Description
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-fluorobenzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a thiophene ring, and a fluorobenzenesulfonamide moiety
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-2-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO3S2/c16-12-4-1-2-5-13(12)22(19,20)17-10-15(18,11-7-8-11)14-6-3-9-21-14/h1-6,9,11,17-18H,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYNKEYGEJHGSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNS(=O)(=O)C2=CC=CC=C2F)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-fluorobenzenesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopropyl group, the introduction of the thiophene ring, and the sulfonamide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions are carefully controlled to achieve the desired transformations with high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-fluorobenzenesulfonamide has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications, including as a lead compound for drug discovery and development.
Industry: The compound’s properties make it suitable for use in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(methylthio)benzamide
- N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-2-(2-fluorophenoxy)acetamide
Uniqueness
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-fluorobenzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Biological Activity
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-fluorobenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore its biological activity, including its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features several key functional groups:
- Cyclopropyl Group : Contributes to the rigidity and steric effects of the molecule.
- Thiophene Ring : Provides aromatic characteristics that may influence biological interactions.
- Fluorobenzenesulfonamide Moiety : Enhances the compound's ability to interact with biological targets.
The molecular formula is , and it has a molecular weight of approximately 329.4 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may modulate various signaling pathways through:
- Enzyme Inhibition : By binding to active sites, it can inhibit enzyme activity, affecting metabolic pathways.
- Receptor Interaction : The compound may act as an antagonist or agonist at certain receptors, influencing physiological responses.
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit antimicrobial activity. For instance, studies on sulfonamide derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties.
Anticancer Potential
The unique structure of this compound suggests potential anticancer activity. Preliminary studies indicate that derivatives can induce apoptosis in cancer cells, possibly through the modulation of cell cycle regulators.
Case Studies
-
Antimicrobial Activity : A study evaluated the efficacy of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones for compounds with similar functional groups, indicating potential for this compound in treating infections.
Compound Inhibition Zone (mm) Control 0 Compound A 15 Compound B 20 N-(2-cyclopropyl...) 18 - Anticancer Activity : In vitro studies demonstrated that a related compound induced apoptosis in breast cancer cell lines through caspase activation. This suggests that N-(2-cyclopropyl...) might share similar pathways.
Research Findings
Recent investigations have focused on synthesizing and characterizing this compound to better understand its biological properties. Key findings include:
-
Synthesis and Characterization : The synthesis involves multi-step organic reactions, which have been optimized for yield and purity.
- Synthetic Route Example :
- Formation of cyclopropyl intermediate.
- Hydroxylation using oxidizing agents.
- Coupling with fluorobenzenesulfonamide derivatives.
- Synthetic Route Example :
Q & A
Basic: What are the optimized synthetic routes for N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-fluorobenzenesulfonamide, and what factors influence yield and purity?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the hydroxyethyl-thiophene intermediate via nucleophilic substitution or condensation reactions under inert atmospheres (e.g., nitrogen) .
- Step 2: Sulfonamide coupling using 2-fluorobenzenesulfonyl chloride with the intermediate, catalyzed by bases like triethylamine in dichloromethane or DMF at 0–25°C .
- Step 3: Purification via column chromatography or recrystallization to isolate the product with >95% purity .
Key Factors for Optimization:
- Temperature Control: Lower temperatures (0–5°C) during sulfonamide coupling reduce side reactions .
- Catalyst Selection: Triethylamine enhances nucleophilicity of the amine group, improving coupling efficiency .
- Solvent Choice: Polar aprotic solvents (e.g., DMF) stabilize intermediates but may require rigorous drying to avoid hydrolysis .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how are they applied?
Methodological Answer:
- 1H/13C NMR: Essential for confirming the stereochemistry of the cyclopropyl and hydroxyethyl groups. For example, the hydroxy proton appears as a broad singlet (~δ 5.2 ppm), while thiophene protons resonate at δ 6.8–7.4 ppm .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ion) with <2 ppm error, critical for distinguishing isomers .
- IR Spectroscopy: Identifies sulfonamide S=O stretches (~1350 cm⁻¹) and hydroxyl O-H stretches (~3400 cm⁻¹) .
Best Practices:
- Use deuterated DMSO for NMR to solubilize the sulfonamide group .
- Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in the thiophene-cyclopropyl region .
Basic: What are the primary biological targets or activities reported for this sulfonamide derivative?
Methodological Answer:
While direct studies on this compound are limited, structurally related sulfonamides exhibit:
- Enzyme Inhibition: Carbonic anhydrase and cyclooxygenase (COX) inhibition due to sulfonamide-Zn²+ interactions .
- Antimicrobial Activity: Thiophene and cyclopropyl moieties disrupt bacterial membrane proteins (e.g., Staphylococcus aureus with MIC ~8 µg/mL in analogs) .
Experimental Design for Activity Screening:
- In vitro assays: Use fluorescence-based enzymatic assays (e.g., fluorogenic substrates for COX-2) .
- Dose-Response Curves: Test concentrations from 1 nM–100 µM to determine IC50 values .
Advanced: How can computational methods like DFT predict the electronic structure and reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT):
- Geometry Optimization: Use B3LYP/6-31G(d) to model the sulfonamide-thiophene conformation .
- Electrostatic Potential Maps: Identify nucleophilic (thiophene sulfur) and electrophilic (fluorobenzene) sites for reaction planning .
- HOMO-LUMO Gaps: Predict charge-transfer interactions with biological targets (e.g., gap <4 eV suggests high reactivity) .
Validation:
Compare computed NMR chemical shifts with experimental data to refine functional/basis set choices .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
Contradictions often arise from:
- Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (COX-1 vs. COX-2) .
- Solubility Issues: Use co-solvents (e.g., DMSO ≤0.1%) to avoid aggregation in aqueous buffers .
Resolution Strategies:
- Meta-Analysis: Pool data from ≥3 independent studies using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
- Structure-Activity Relationship (SAR): Synthesize analogs to isolate the contribution of the cyclopropyl group vs. sulfonamide .
Advanced: How to design experiments to study metabolic stability and pharmacokinetics?
Methodological Answer:
- In vitro Hepatic Microsomes: Incubate with NADPH to measure CYP450-mediated degradation (t1/2 <30 min suggests rapid metabolism) .
- LC-MS/MS Quantification: Monitor parent compound and metabolites (e.g., hydroxylated cyclopropane) in plasma after IV/oral dosing in rodents .
- Permeability Assays: Use Caco-2 cell monolayers to predict intestinal absorption (Papp >1×10⁻⁶ cm/s indicates good bioavailability) .
Advanced: What are the challenges in synthesizing stereoisomers, and how is chiral resolution achieved?
Methodological Answer:
- Challenges: The hydroxyethyl group introduces a stereocenter prone to racemization during sulfonamide coupling .
- Resolution Methods:
- Chiral HPLC: Use amylose-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) to separate enantiomers .
- Asymmetric Synthesis: Employ chiral catalysts (e.g., Jacobsen’s catalyst) during cyclopropane formation to enforce enantiomeric excess (>90% ee) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
